Cas no 877-01-0 ((1R)-indane-1-carboxylic acid)
(1R)-indane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-1-carboxylic acid, 2,3-dihydro-, (R)-
- (+)-(R)-indane-1-carboxylic acid
- (+)-(R)-1-indancarboxylic acid
- (+)-indane-1-carboxylic acid
- (R)-Indan-1-carbonsaeure
- (R)-indan-1-carboxylic acid
- (1R)-indane-1-carboxylic acid
- AT39918
- EN300-370486
- MFCD20638408
- SCHEMBL2790690
- (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid
- DTXSID50490831
- (1R)-2,3-Dihydro-1H-indene-1-carboxylicacid
- (r)-indane-1-carboxylic acid
- 877-01-0
-
- Inchi: 1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1
- InChI Key: JBQMFBWTKWOSQX-SECBINFHSA-N
- SMILES: OC([C@H]1C2C=CC=CC=2CC1)=O
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 1.80100
(1R)-indane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370486-0.05g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 0.05g |
$282.0 | 2023-03-02 | |
| Enamine | EN300-370486-0.1g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 0.1g |
$420.0 | 2023-03-02 | |
| Enamine | EN300-370486-0.25g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 0.25g |
$601.0 | 2023-03-02 | |
| Enamine | EN300-370486-0.5g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 0.5g |
$947.0 | 2023-03-02 | |
| Enamine | EN300-370486-1.0g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-370486-2.5g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 2.5g |
$2379.0 | 2023-03-02 | |
| Enamine | EN300-370486-5.0g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 5.0g |
$3520.0 | 2023-03-02 | |
| Enamine | EN300-370486-10.0g |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid |
877-01-0 | 95% | 10.0g |
$5221.0 | 2023-03-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1418-100MG |
(1R)-indane-1-carboxylic acid |
877-01-0 | 95% | 100MG |
¥ 963.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1418-250MG |
(1R)-indane-1-carboxylic acid |
877-01-0 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 |
(1R)-indane-1-carboxylic acid Suppliers
(1R)-indane-1-carboxylic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on (1R)-indane-1-carboxylic acid
Recent Advances in the Application of (1R)-Indane-1-carboxylic Acid (CAS: 877-01-0) in Chemical Biology and Pharmaceutical Research
The compound (1R)-indane-1-carboxylic acid (CAS: 877-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral indane derivative serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the design of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in addressing challenging therapeutic targets, including neurodegenerative diseases and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (1R)-indane-1-carboxylic acid derivatives as selective inhibitors of gamma-secretase, a key enzyme implicated in Alzheimer's disease pathogenesis. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, achieving improved blood-brain barrier permeability while maintaining high target specificity. These findings open new avenues for developing next-generation Alzheimer's therapeutics with reduced side-effect profiles.
In the realm of anti-inflammatory drug development, a recent Nature Communications paper (2024) reported the successful incorporation of (1R)-indane-1-carboxylic acid into novel NLRP3 inflammasome inhibitors. The chiral center of the molecule was found to be critical for binding affinity to the target protein, with the (R)-enantiomer showing 10-fold greater activity than its (S)-counterpart. This stereospecificity underscores the importance of enantiomerically pure (1R)-indane-1-carboxylic acid in medicinal chemistry applications.
Advances in synthetic methodology have also been reported, with a 2024 Organic Letters publication describing an improved catalytic asymmetric synthesis of (1R)-indane-1-carboxylic acid using a novel chiral palladium complex. This breakthrough enables gram-scale production with >99% enantiomeric excess, addressing previous challenges in obtaining the compound in sufficient quantities for preclinical studies. The availability of high-purity material is expected to accelerate research into its pharmaceutical applications.
From a mechanistic perspective, computational chemistry studies have provided new insights into the molecular interactions of (1R)-indane-1-carboxylic acid derivatives. Molecular docking simulations published in ACS Chemical Biology (2023) revealed that the rigid indane scaffold facilitates optimal positioning of pharmacophores within enzyme active sites, while the carboxylic acid group participates in key hydrogen bonding networks. These computational findings are guiding the rational design of more potent analogs with improved pharmacokinetic properties.
The pharmaceutical industry has taken note of these developments, with several companies including (1R)-indane-1-carboxylic acid in their drug discovery pipelines. A recent industry report highlighted its incorporation into clinical candidates for Parkinson's disease and multiple sclerosis, with Phase I trials expected to commence in 2025. The compound's favorable safety profile and synthetic accessibility make it an attractive starting point for medicinal chemistry optimization programs.
Looking forward, researchers anticipate expanding the applications of (1R)-indane-1-carboxylic acid beyond its current uses. Preliminary studies suggest potential in antimicrobial drug development, particularly against drug-resistant bacterial strains. Additionally, its unique structural features may prove valuable in the design of targeted protein degraders (PROTACs), an emerging therapeutic modality. As synthetic methods continue to improve and biological understanding deepens, (1R)-indane-1-carboxylic acid is poised to remain a valuable tool in chemical biology and a promising scaffold for pharmaceutical innovation.
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